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Compound of Interest

2-(4-Chlorophenyl)-2-
Compound Name:
hydroxypropionic acid
CAS No.: 4445-13-0
Cat. No.: B1365044

Executive Summary & ldentity

2-(4-Chlorophenyl)-2-hydroxypropionic acid is a chiral

-hydroxy acid and a structural analog of atrolactic acid.[1] It serves as a critical intermediate in
the synthesis of pharmaceutical agents (e.g., phenaglycodol derivatives) and as a metabolic
probe for studying enantioselective hydrolysis in biological systems.[1]

Core Physicochemical Data
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Property

Value

Notes

Molecular Weight

200.62 g/mol

Calculated based on

Molecular Formula

Monoisotopic Mass: 200.0240
Da

CAS Number

32993-05-8 (Racemate)

(R)-Enantiomer: 887304-94-1

IUPAC Name

2-(4-Chlorophenyl)-2-

hydroxypropanoic acid

Often referred to as p-

chloroatrolactic acid

Physical State

Solid (Crystalline)

MP: 117-120 °C (Racemate)

pKa (Predicted)

~3.5-3.8

Acidic due to

-hydroxy/phenyl electron

withdrawal

Synthetic Methodology: The Cyanohydrin Route

The most robust synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid proceeds via the

nucleophilic addition of cyanide to 4'-chloroacetophenone, followed by acid-catalyzed

hydrolysis.[1] This route is preferred for its scalability and the ability to access the racemate,

which can subsequently be resolved.[1]

Reaction Scheme (Graphviz)[4]
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Figure 1: Synthetic pathway transforming 4'-chloroacetophenone to the target

-hydroxy acid via a cyanohydrin intermediate.

Detailed Protocol
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Step 1: Cyanohydrin Formation

Reagents: Dissolve 4'-chloroacetophenone (1.0 eq) in glacial acetic acid.

Addition: Slowly add sodium cyanide (NaCN, 1.2 eq) maintaining temperature below 20°C to
prevent polymerization. Caution: This step generates HCN in situ; perform in a well-
ventilated fume hood with cyanide detectors.[1]

Reaction: Stir at room temperature for 4—-6 hours. Monitor consumption of ketone by TLC
(Hexane:EtOAc 8:2).

Step 2: Hydrolysis

Acidification: Treat the crude cyanohydrin directly with concentrated hydrochloric acid (HCI,
excess).[1]

Reflux: Heat the mixture to reflux (approx. 100°C) for 12—16 hours. The nitrile group
hydrolyzes first to the amide and then to the carboxylic acid.[1]

Isolation: Cool the mixture to 0°C. The product often precipitates as a white solid.[1] Filter
and wash with ice-cold water.[1]

Purification: Recrystallize from benzene or an ethanol/water mixture to yield pure crystals
(MP: 117-120°C).

Analytical Characterization & Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using

orthogonal analytical techniques.[1]

HPLC Method (Reverse Phase)

This method separates the acid from unreacted acetophenone and potential amide

intermediates.[1]

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 um).[1]

Mobile Phase: Isocratic 60:40 [0.1% Formic Acid in Water] : [Acetonitrile].[1]
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e Flow Rate: 1.0 mL/min.[1]
e Detection: UV at 220 nm (Absorption of the chlorophenyl moiety).[1]

o Retention Time: The acid typically elutes earlier than the starting ketone due to the polar
carboxyl group.[1]

Mass Spectrometry (ESI-MS)
 lonization Mode: Negative Electrospray lonization (ESI-).[1]
e Target lon: Look for the deprotonated molecular ion

1]

o Expected m/z: 199.01 (Calculated for

)-[1]

 Isotope Pattern: A distinct Chlorine isotope pattern (

ratio of ~3:1) should be observed at m/z 199 and 201.[1]

Pharmaceutical Relevance

While often used as a generic building block, this molecule has specific relevance in metabolic
studies:

e Metabolic Probe: It serves as a reference standard for the oxidative metabolism of 4-chloro-
substituted styrene derivatives.[1]

» Chiral Resolution: The racemic acid can be resolved using chiral bases (e.g., quinine or
phenylethylamine).[1] The (R)- and (S)-enantiomers exhibit distinct biological activities,
particularly in binding to peroxisome proliferator-activated receptors (PPARS), similar to
fibrate drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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